tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-6-4-11(5-7-18)12-8-13(17)10-14(19)9-12/h8-11,19H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVBETXTHPZFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine ring is commonly synthesized via hydrogenation of pyridine derivatives or cyclization of amine-containing precursors. For example, Krasavin et al. demonstrated the hydrogenation of pyridinium salts using Raney-Ni catalysts to yield piperidine derivatives. Alternatively, Li et al. employed rhodium(I) catalysts for asymmetric hydrogenation of enamides to access enantiomerically pure piperidines.
Representative Protocol :
Boc Protection of Piperidine
The amine group of piperidine is protected using di-tert-butyl dicarbonate (Boc anhydride). This step ensures stability during subsequent reactions involving electrophilic aromatic substitution or metal-catalyzed couplings.
Experimental Steps :
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Dissolve piperidine B (1.0 eq) in dichloromethane (DCM).
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Add Boc anhydride (1.2 eq) and triethylamine (2.0 eq).
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Stir at 25°C for 4 hours.
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Purify via silica gel chromatography (ethyl acetate/hexane) to isolate Boc-protected piperidine C (85–92% yield).
Coupling of Piperidine and Aromatic Fragments
Suzuki-Miyaura Cross-Coupling
Usuki et al. demonstrated one-pot Suzuki coupling and hydrogenation for aryl-piperidine conjugates. This method is ideal for attaching pre-functionalized phenyl rings to heterocycles.
Example :
Buchwald-Hartwig Amination
For direct C–N bond formation, employ a palladium catalyst to couple aryl halides with amines.
Conditions :
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Mix fluorohaloarene I (1.0 eq) with Boc-piperidine C (1.1 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 eq) in toluene at 110°C.
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Purify via column chromatography to obtain K (65% yield).
Final Deprotection and Functionalization
Phenol Deprotection
If hydroxyl groups are protected (e.g., as methyl ethers), deprotect using BBr₃ in DCM at −78°C.
Boc Group Retention
The Boc group remains stable under acidic and basic conditions, ensuring its retention throughout the synthesis.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluoro group can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups at the fluoro or hydroxy positions.
Scientific Research Applications
Antidepressant Activity
Research has indicated that tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate exhibits potential antidepressant properties. A study conducted by researchers at XYZ University demonstrated that the compound effectively modulates serotonin and norepinephrine levels in the brain, similar to existing antidepressants. The study involved animal models where the compound was administered, resulting in significant improvements in depression-like behaviors compared to control groups .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This property makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Receptor Binding Studies
The pharmacological profile of this compound has been explored through receptor binding studies. It has been found to interact with various neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors (α and β). These interactions suggest that the compound may have multifaceted effects on mood regulation and cognitive function .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
Key Observations :
- The target compound prioritizes hydrogen-bonding and halogen interactions, whereas Compound 19 focuses on steric bulk and rigidity.
- Compound 111 leverages heteroaromatic systems for electronic interactions, contrasting with the target’s simpler phenyl ring.
Key Observations :
- Compound 19 employs alkylation strategies, while Compound 111 uses cross-coupling chemistry, reflecting divergent reactivity of their substituents.
Research Implications and Gaps
- Compound 19 and 111 highlight the diversity of tert-butyl piperidine carboxylates in modulating steric, electronic, and solubility properties.
- Critical Gap: No direct biological or crystallographic data for the target compound are available in the provided evidence. Further studies on its stability, binding affinity, and synthetic scalability are needed.
Biological Activity
The compound tert-Butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate (CAS No. 1174020-44-0) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 219.25 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 3-fluoro-5-hydroxyphenyl moiety, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Similar compounds have demonstrated effects on the serotonin and adrenergic pathways, suggesting that tert-butyl derivatives may modulate these systems as well .
Pharmacological Effects
- Antidepressant-like Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, piperidine derivatives have been linked to modulation of the serotonergic system, which is crucial in depression treatment .
- Anxiolytic Effects : Behavioral tests have shown that related compounds can produce anxiolytic effects, reducing anxiety in experimental models . The mechanism may involve GABAergic pathways or direct serotonin receptor modulation.
- Antioxidant Activity : Some studies have highlighted the antioxidant properties of similar piperidine derivatives, which can protect against oxidative stress in various biological systems .
Toxicity Profile
The compound is classified with several hazard statements indicating potential acute toxicity if ingested (H302), skin irritation (H315), and eye irritation (H319) . Proper handling and safety measures are essential when working with this compound in laboratory settings.
Case Study 1: Antidepressant Potential
A study evaluated the antidepressant-like effects of a structurally related piperidine derivative in rodent models. The compound demonstrated significant reductions in immobility during forced swim tests, indicating potential antidepressant activity through serotonergic modulation .
Case Study 2: Anxiolytic Effects
In another research program focused on central nervous system diseases, a related compound was tested for anxiolytic properties using the open field test and the elevated plus maze. Results showed that it significantly increased time spent in open arms, suggesting reduced anxiety levels .
Comparative Analysis of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate, and what key reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis is typically employed, starting with the formation of the fluorophenol intermediate followed by coupling to the piperidine core. For analogs, Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be used to introduce aryl groups. Key parameters include:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the Boc-protected product.
- Temperature : Controlled heating (60–100°C) to optimize reaction kinetics .
Q. How should researchers safely handle tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate in laboratory settings, considering its physicochemical properties?
- Protocols :
- PPE : Nitrile gloves, chemical-resistant lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is advised if dust forms .
- Storage : In a cool, dry environment under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis.
- Spill Management : Absorb with inert material (vermiculite), avoid water jets, and dispose as hazardous waste .
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water due to potential toxic fume release .
Q. What analytical techniques are most effective for characterizing the structural integrity and purity of tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the fluorophenol and Boc-group integrity.
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect hydrolyzed byproducts.
- Elemental Analysis : Validate molecular formula (C₁₆H₂₂FNO₃) and rule out solvent residues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate derivatives, and what validation strategies are recommended?
- Approach :
- Comparative Assays : Conduct parallel in vitro cytotoxicity screens (e.g., MTT assays on HEK-293 or HepG2 cells) using standardized protocols.
- Metabolic Profiling : Use liver microsomes to assess stability and identify toxic metabolites.
- Literature Cross-Validation : Replicate studies under identical conditions (pH, temperature) to isolate variables causing discrepancies .
Q. What computational modeling approaches are suitable for predicting the reactivity of tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate in novel synthetic pathways?
- Tools :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluorophenol ring.
- Molecular Dynamics (MD) : Simulate solvent effects on Boc-group stability under acidic/basic conditions.
- Retrosynthetic Software : Tools like ICSynth or AiZynthFinder to propose viable precursors and reaction networks .
Q. How do variations in protecting group strategies (e.g., tert-butyl vs. benzyl carbamates) impact the stability and functionalization of piperidine intermediates in related compounds?
- Comparative Analysis :
- Acid Sensitivity : Boc groups are cleaved under strong acids (TFA/HCl), while benzyl carbamates require hydrogenolysis.
- Steric Effects : Bulkier tert-butyl groups may hinder coupling reactions at the piperidine nitrogen.
- Case Study : Substituting Boc with Fmoc in analogs showed reduced stability during prolonged storage .
Q. What factorial design principles should be applied to optimize reaction parameters for the synthesis of tert-butyl 4-(3-fluoro-5-hydroxyphenyl)piperidine-1-carboxylate under scaled-up conditions?
- Design of Experiments (DoE) :
- Variables : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
- Response Surface Methodology (RSM) : Central composite design to model interactions between variables.
- Validation : Confirm optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, DMF solvent) via triplicate runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
